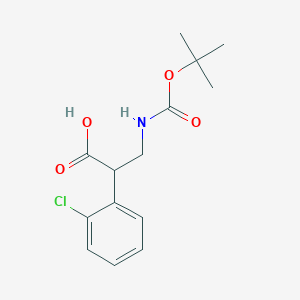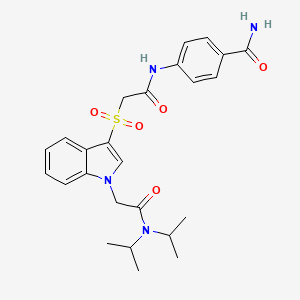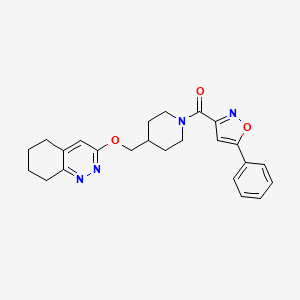![molecular formula C18H9BrF2N4O2 B2499652 3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one CAS No. 1251660-35-1](/img/structure/B2499652.png)
3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis and Antifeedant Activity of New Oxadiazolyl Pyridazinones
The synthesis of new compounds containing the oxadiazolyl 3(2H)-pyridazinone moiety has been achieved, with a focus on their potential as insect antifeedants. These compounds have been structurally confirmed through various spectroscopic methods and have shown significant activity against the Asiatic corn borer, with some compounds demonstrating over 50% feeding deterrence at certain concentrations .
Synthesis of Isoxazolones and Their Rearrangements
Isoxazolones with a nitropyridine group and various phenyl substituents have been synthesized and shown to rearrange into imidazo[1,2-a]pyridines and indoles upon reaction with triethylamine. The nature of the substituent on the phenyl group influences the rearrangement products, with some leading exclusively to imidazopyridines and others to a mixture of products .
Anti-Avian Influenza Virus Activity of Heterocyclic Compounds
A series of heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone have been synthesized and evaluated for their anti-avian influenza virus activity. The compounds were tested on the H5N1 virus and showed promising antiviral activity, with some compounds exhibiting high effectiveness as determined by EC50, LD50, and plaque reduction assays .
Anticancer, Antiangiogenic, and Antioxidant Agents
A new series of pyridazinone derivatives have been synthesized and assessed for their biological activities, including anticancer, antiangiogenic, and antioxidant properties. The compounds were tested against various human cancer cell lines and screened for their ability to inhibit proangiogenic cytokines. Some compounds showed inhibitory activity comparable to standard drugs and potent antiangiogenic effects against multiple cytokines. Additionally, antioxidant activities were evaluated, with one compound outperforming the standard ascorbic acid in scavenging hydroxyl radicals .
Crystal Structure of Isoxazolopyridazinone
The crystal and molecular structure of a bromoisoxazolopyridazinone compound has been determined, revealing a monoclinic crystal system with specific bond distances and angles. The structure includes hydrogen bonding and close molecular packing, which contribute to the stability of the crystal .
Synthesis and Antimicrobial Activity of Pyridazine Derivatives
Pyridazine derivatives have been synthesized, including the formation of 1,3,4-oxadiazole-2-thione and various other heterocyclic compounds. These compounds have been tested for their antimicrobial activity, with some showing promising results against a range of microbial strains .
Antiviral Agents Based on 1,3,4-Oxadiazoles
A variety of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antiviral activity. The compounds were tested against several viruses, with some showing significant activity. The synthesis involved reactions with different reagents to produce a range of heterocyclic compounds, including thiazoles, coumarins, and pyridines .
Molecular Structure, Spectrum, and Thermodynamic Properties
The molecular structure, spectrum, and thermodynamic properties of 2-phenyl-5-(6-pyridazinon-3-yl)-1,3,4-oxadiazoles have been studied theoretically. The analysis included structural optimization and calculation of various spectral and thermodynamic properties, revealing insights into the molecular conformation and behavior at different temperatures .
Synthesis and Structural Characterization of Pyridazine Trioxides
An efficient synthesis method for [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides has been developed, with structural characterization performed through single-crystal X-ray diffraction analysis. The compounds exhibit high crystal density and strong intermolecular interactions, with some representing new high-energy materials .
Aplicaciones Científicas De Investigación
1. Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, which share structural features with the queried compound, are widely recognized for their broad therapeutic applications. These compounds exhibit effective binding with various enzymes and receptors, leading to a wide range of bioactivities. They have shown immense potential in treating diseases with their anticancer, antifungal, antibacterial, anti-inflammatory, and other medicinal properties. The diverse applications in medicinal chemistry highlight the significance of such derivatives in developing new therapeutic agents (Verma et al., 2019).
2. Role in Sensing and Material Science
1,3,4-Oxadiazole scaffolds are crucial in material science, particularly in developing chemosensors and optoelectronic materials. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make these molecules suitable for metal-ion sensors. This application extends beyond pharmacology, demonstrating the versatility of oxadiazole derivatives in sensing and material science applications (Sharma et al., 2022).
3. Antitubercular and Antimicrobial Applications
The antitubercular activity of oxadiazole derivatives, related to the compound , is notable. These compounds have been evaluated for their efficacy against various strains of Mycobacterium tuberculosis, showing significant potential in combating tuberculosis. Additionally, their antimicrobial properties against a broad spectrum of pathogens underline the critical role these derivatives play in addressing infectious diseases (Asif, 2014).
Propiedades
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrF2N4O2/c19-11-3-1-10(2-4-11)17-22-18(27-24-17)16-15(26)7-8-25(23-16)12-5-6-13(20)14(21)9-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTULVMBZFLWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=C(C=C4)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499572.png)
![N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499573.png)
![Cyclohexyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2499574.png)



![5-chloro-N-[3-(2-methylpropoxy)propyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2499583.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499584.png)



